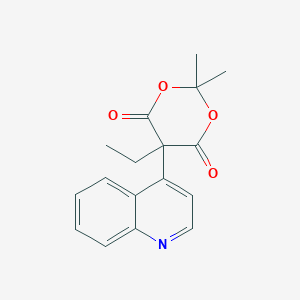
5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C₁₇H₁₇NO₄ and a molecular weight of 299.32 g/mol . This compound is known for its unique structure, which includes a quinoline moiety fused with a dioxane ring. It has a density of 1.209 g/cm³ and a boiling point of 543.4°C at 760 mmHg .
Méthodes De Préparation
The synthesis of 5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione involves several steps. One common method includes the cyclization of β-keto ester dianions or the cyclization of Meldrum’s acid derivatives . The reaction conditions typically involve the use of solvents such as tetrahydrofuran and reagents like dimethylhydrazine and maleimides . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Knoevenagel condensation reaction between aldehydes and Meldrum’s acid is accelerated in ionic liquids .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of related heterocycles . In biology and medicine, derivatives of this compound have shown potential as antimicrobial agents . Additionally, it has applications in the pharmaceutical industry due to its unique structure and reactivity .
Mécanisme D'action
The mechanism of action of 5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact pathways involved may vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
5-Ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione can be compared with other similar compounds such as 2-Hydroxyquinoline and 4-Hydroxyquinoline . These compounds share a quinoline core but differ in their substituents and overall structure. The unique dioxane ring in this compound distinguishes it from these similar compounds and contributes to its unique chemical and biological properties.
Propriétés
Numéro CAS |
65162-02-9 |
|---|---|
Formule moléculaire |
C17H17NO4 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
5-ethyl-2,2-dimethyl-5-quinolin-4-yl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C17H17NO4/c1-4-17(14(19)21-16(2,3)22-15(17)20)12-9-10-18-13-8-6-5-7-11(12)13/h5-10H,4H2,1-3H3 |
Clé InChI |
FCVPVXUIZKJYKL-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)OC(OC1=O)(C)C)C2=CC=NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


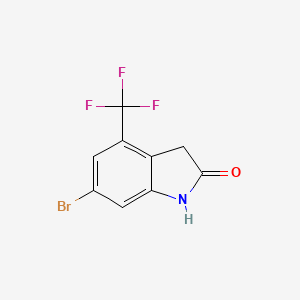
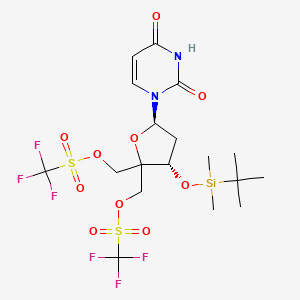
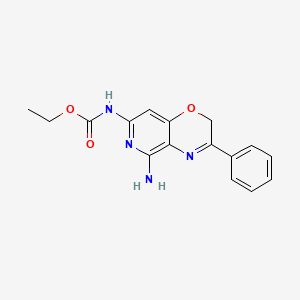
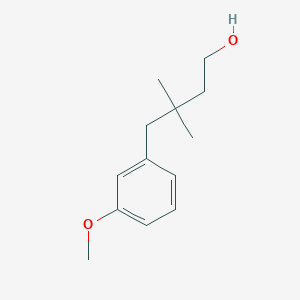
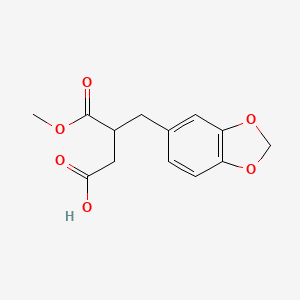
![Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B14013974.png)
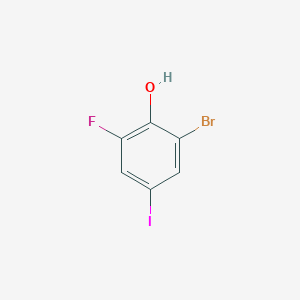
![(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine](/img/structure/B14013976.png)
![methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate](/img/structure/B14013982.png)
![Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14013985.png)
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14014000.png)
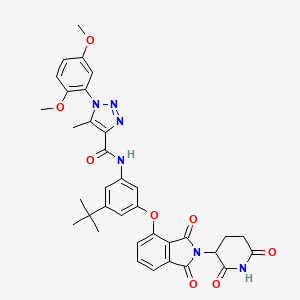

![6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline](/img/structure/B14014019.png)
